![molecular formula C20H22N6O4S B2835966 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine CAS No. 920659-69-4](/img/structure/B2835966.png)
1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is a complex organic compound that features a combination of benzodioxine, sulfonyl, tetrazole, and piperazine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine typically involves multi-step organic synthesis. Key steps may include:
- Formation of the benzodioxine ring through cyclization reactions.
- Introduction of the sulfonyl group via sulfonation reactions.
- Synthesis of the tetrazole ring, often through cycloaddition reactions.
- Coupling of the tetrazole and benzodioxine derivatives with piperazine under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the benzodioxine ring.
Reduction: Reduction of the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit significant enzyme inhibition properties. For instance, studies have shown that related sulfonamide compounds can inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
Anticancer Activity
Recent investigations into similar compounds have demonstrated their potential as anticancer agents. For example, complexes formed from derivatives containing benzodioxin moieties have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves modulation of caspase pathways which are crucial in programmed cell death.
Anticonvulsant Properties
The anticonvulsant activity of related compounds has also been explored. Studies on similar structures indicate that they can effectively reduce seizure activity in animal models, suggesting potential applications in treating epilepsy .
Case Study 1: Diabetes Management
A study focused on a series of sulfonamides derived from 2,3-dihydrobenzo[b][1,4]dioxin demonstrated their effectiveness in inhibiting α-glucosidase. The synthesized compounds were tested for their ability to lower blood glucose levels in diabetic models, showing promising results that warrant further investigation into their pharmacokinetics and long-term effects .
Case Study 2: Neurodegenerative Diseases
Another research effort evaluated the acetylcholinesterase inhibitory effects of these compounds. The findings indicated that specific derivatives could enhance cognitive function in models of Alzheimer’s disease by increasing acetylcholine levels in synaptic clefts . This suggests potential therapeutic avenues for cognitive impairment associated with neurodegeneration.
Wirkmechanismus
The mechanism of action of 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine would depend on its specific biological target. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Disrupting cellular processes: Such as signal transduction or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-methylpiperazine: Lacks the tetrazole moiety.
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-phenylpiperazine: Lacks the tetrazole moiety but has a phenyl group.
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(1H-tetrazol-5-yl)methylpiperazine: Similar but with different substitution patterns.
Uniqueness
The presence of both the tetrazole and benzodioxine moieties in 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine may confer unique biological activities or chemical properties, making it a compound of interest for further research and development.
Biologische Aktivität
The compound 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine , identified by its CAS number 796092-26-7, is a synthetic molecule with potential pharmacological applications, particularly in neuropharmacology. Its structure incorporates a piperazine ring linked to sulfonyl groups and a dihydrobenzo[dioxin] moiety, which contribute to its biological activity.
Structural Characteristics
The compound features:
- Molecular Formula : C18H19N3O4S
- Molecular Weight : Approximately 442.48 g/mol
- CAS Number : 796092-26-7
The structural complexity of this compound allows for interactions with various biological targets, particularly neurotransmitter receptors.
Dopamine Receptor Antagonism
Research indicates that this compound exhibits significant activity as a dopamine D4 receptor antagonist . The dopamine D4 receptor is implicated in several neurological disorders, including schizophrenia and Parkinson's disease. Binding affinity studies have shown that this compound selectively interacts with dopamine D4 receptors while minimizing interactions with serotonin receptors, which is advantageous for reducing potential side effects associated with non-selective receptor binding .
In Vitro Studies
In vitro studies demonstrate that the compound effectively blocks radioactivity in brain tissue slices, indicating its utility in neuroimaging and receptor mapping studies. Such specificity in receptor binding enhances its potential therapeutic applications in psychiatric disorders.
Enzyme Inhibition Potential
In addition to its receptor antagonism, related compounds have shown promise as inhibitors of various enzymes. For instance, derivatives of the dihydrobenzo[dioxin] moiety have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in the treatment of Alzheimer's disease and type 2 diabetes mellitus (T2DM) respectively .
Case Studies and Research Findings
Several studies have focused on the biological activity of structurally similar compounds. For example, a series of substituted piperidine derivatives were studied for their binding affinity to α(2)-adrenoceptors and D(2)-dopamine receptors. Some derivatives demonstrated potent antagonistic activity, suggesting a broader pharmacological profile for compounds derived from the dihydrobenzo[dioxin] framework .
Comparative Analysis of Similar Compounds
Compound Name | Target Receptor | Binding Affinity | Notable Activity |
---|---|---|---|
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(3-fluorophenyl)sulfonyl)piperazine | Dopamine D4 | High | Antagonist |
Substituted 1-(2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)piperidin-4-yl derivatives | α(2)-Adrenoceptor | Potent | Antagonist |
N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | Acetylcholinesterase | Moderate | Inhibitor |
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[(1-phenyltetrazol-5-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c27-31(28,17-6-7-18-19(14-17)30-13-12-29-18)25-10-8-24(9-11-25)15-20-21-22-23-26(20)16-4-2-1-3-5-16/h1-7,14H,8-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPVKJBERLVIMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.